Cas no 1722-25-4 (Acetonitrile-13C2(7CI,8CI,9CI))

Acetonitrile-13C2(7CI,8CI,9CI) 化学的及び物理的性質
名前と識別子
-
- Acetonitrile-13C2(7CI,8CI,9CI)
- ACETONITRILE, [13C2]
- [1,2-13C]Acetonitrile
- [1,2-13C2]-acetonitrile
- [13C]2acetonitrile
- [13C2]-acetonitrile
- 13C2-acetonitrile
- 485217_ALDRICH
- acetonitrile-(13)C
- Acetonitrile-13C2
- Methyl cyanide-13C2
- Acetonitrile (1,2-13c2)
- 1722-25-4
- DTXSID40466409
- Acetonitrile-13C2, 99 atom % 13C
- Acetonitrile(1,2-13c2)
- J-010809
- ACETONITRILE (1,2-13C2, 99%)
-
- インチ: InChI=1S/C2H3N/c1-2-3/h1H3/i1+1,2+1
- InChIKey: WEVYAHXRMPXWCK-ZDOIIHCHSA-N
- ほほえんだ: [13CH3][13C]#N
計算された属性
- せいみつぶんしりょう: 43.033258771g/mol
- どういたいしつりょう: 43.033258771g/mol
- 同位体原子数: 2
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 29.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 23.8Ų
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.824 g/mL at 25 °C
- ゆうかいてん: −48 °C(lit.)
- ふってん: 81-82 °C(lit.)
- フラッシュポイント: 42 °F
- 屈折率: n20/D 1.344(lit.)
- ようかいせい: 未確定
Acetonitrile-13C2(7CI,8CI,9CI) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 1648 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-23/24/25
- セキュリティの説明: 16-27-45
-
危険物標識:
- リスク用語:11-23/24/25
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Acetonitrile-13C2(7CI,8CI,9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 485217-250MG |
Acetonitrile-13C2(7CI,8CI,9CI) |
1722-25-4 | 99% | 250mg |
¥4880.97 | 2023-12-05 |
Acetonitrile-13C2(7CI,8CI,9CI) 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
Acetonitrile-13C2(7CI,8CI,9CI)に関する追加情報
Acetonitrile-13C2 (CAS No. 1722-25-4): A Comprehensive Overview
Acetonitrile-13C2 (CAS No. 1722-25-4) is a stable isotope-labeled compound that has gained significant attention in the fields of analytical chemistry, biochemistry, and pharmaceutical research. This compound, also known as dideuterated acetonitrile or 13C-labeled acetonitrile, is a valuable tool for various applications, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and metabolic studies.
The chemical structure of Acetonitrile-13C2 consists of a single carbon atom bonded to a nitrile group (-CN), with the two carbon atoms being labeled with the stable isotope 13C. This labeling provides enhanced sensitivity and specificity in analytical techniques, making it an essential reagent for researchers working in complex biological systems.
In recent years, the use of Acetonitrile-13C2 has been extensively studied in the context of metabolomics and proteomics. Metabolomics involves the comprehensive analysis of small molecules (metabolites) within biological systems, while proteomics focuses on the large-scale study of proteins. The stable isotope labeling provided by Acetonitrile-13C2 allows for the precise quantification and identification of metabolites and proteins, facilitating a deeper understanding of cellular processes and disease mechanisms.
A notable application of Acetonitrile-13C2 is in the field of mass spectrometry (MS). MS is a powerful analytical technique used to determine the molecular weight and structure of compounds. The incorporation of 13C isotopes into acetonitrile results in distinct isotopic peaks in MS spectra, which can be used to differentiate between labeled and unlabeled compounds. This feature is particularly useful in tracing metabolic pathways and studying enzyme kinetics.
Nuclear magnetic resonance (NMR) spectroscopy is another critical technique that benefits from the use of Acetonitrile-13C2. NMR provides detailed information about the chemical environment of atoms within a molecule. The presence of 13C isotopes enhances the resolution and sensitivity of NMR spectra, allowing for more accurate structural elucidation and dynamic studies. This makes Acetonitrile-13C2 an indispensable reagent for NMR-based research.
In pharmaceutical research, Acetonitrile-13C2 plays a crucial role in drug development and metabolism studies. The stable isotope labeling allows researchers to track the fate of drugs within biological systems, providing insights into drug absorption, distribution, metabolism, and excretion (ADME). This information is vital for optimizing drug formulations and predicting potential side effects.
The synthesis of Acetonitrile-13C2 involves well-established chemical processes that ensure high purity and isotopic enrichment. Common methods include the reaction of cyanide salts with labeled carbon sources or direct isotopic exchange reactions. The resulting product is typically characterized using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
The safety profile of Acetonitrile-13C2 is generally favorable, as it does not possess any significant toxicological properties beyond those associated with acetonitrile itself. However, standard safety precautions should be followed when handling this compound to ensure laboratory safety.
In conclusion, Acetonitrile-13C2 (CAS No. 1722-25-4) is a versatile and valuable reagent with wide-ranging applications in analytical chemistry, biochemistry, and pharmaceutical research. Its stable isotope labeling properties make it an essential tool for advanced analytical techniques such as mass spectrometry and NMR spectroscopy. As research continues to advance in these fields, the demand for high-quality labeled compounds like Acetonitrile-13C2 is expected to grow, driving further innovation and discovery.
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